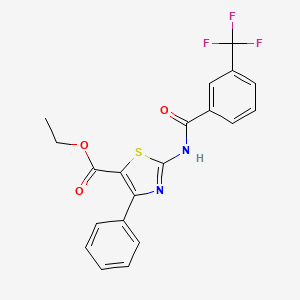

Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the main excitatory neurotransmitter in the brain, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TFB-TBOA has been extensively studied for its potential as a research tool and therapeutic agent for various neurological disorders.

Applications De Recherche Scientifique

Agrochemical Applications

The trifluoromethyl group, which is present in the compound, is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines and their derivatives are currently used majorly for the protection of crops from pests .

Pharmaceutical Applications

Trifluoromethyl group-containing compounds have found significant applications in the pharmaceutical industry . They are part of several FDA-approved drugs and are known to exhibit numerous pharmacological activities .

Fluorescent Probe for Metal Ions

The compound has been used to study its structural properties and explore its potential as a fluorescent probe for metal ions .

Anti-Inflammatory Activity

Thiazoles, a class of compounds to which our compound belongs, have shown anti-inflammatory activity comparable to that of standard ibuprofen drug .

Analgesic Activity

Some indole derivatives, which share structural similarities with our compound, have shown anti-inflammatory and analgesic activities .

Synthesis of Other Compounds

The compound could potentially be used as an intermediate in the synthesis of other complex organic compounds .

Mécanisme D'action

Target of Action

Similar compounds with thiazole and indole scaffolds have been found to interact with multiple receptors . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Similar compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Propriétés

IUPAC Name |

ethyl 4-phenyl-2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O3S/c1-2-28-18(27)16-15(12-7-4-3-5-8-12)24-19(29-16)25-17(26)13-9-6-10-14(11-13)20(21,22)23/h3-11H,2H2,1H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEYSYHMBBJQSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365784.png)

![2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine](/img/structure/B2365786.png)

![Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate](/img/structure/B2365792.png)

![N'-[(E)-furan-2-ylmethylidene]-3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2365793.png)

![2-chloro-N-[4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)pyridine-4-carboxamide](/img/structure/B2365794.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide](/img/structure/B2365797.png)

![5-(3-chlorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365799.png)

![3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2365801.png)

![3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365806.png)